3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride
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Overview
Description
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane backbone, which is substituted with a 4-fluorophenyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride typically involves the reaction of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid+SOCl2→3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their biological activity and stability.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
4-Fluorobenzenesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
2-Methoxypropane-1-sulfonyl chloride: Lacks the fluorophenyl group but shares the sulfonyl chloride functionality.
Uniqueness
3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride is unique due to the presence of both the 4-fluorophenyl and methoxy groups, which can influence its reactivity and the properties of the products formed. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methoxypropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c1-15-10(7-16(11,13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLKLAKSJYMHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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